1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
Scientific Research Applications
Synthetic Methodologies and Compound Development
Research on heterocyclic compounds similar to "1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione" often focuses on novel synthetic methodologies. For instance, Ueda et al. (1987) synthesized purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, exploring their potential biological activities. These efforts underline the continuous quest for new synthetic routes to create heterocyclic compounds with enhanced properties or biological activities (Ueda et al., 1987).
Anticancer, Anti-HIV, and Antimicrobial Activities
The quest for new therapeutic agents leads to the exploration of triazine derivatives for their potential anticancer, anti-HIV, and antimicrobial activities. Ashour et al. (2012) described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, showing significant in vitro anticancer activity against specific cancer cell lines, moderate anti-HIV activity, and promising antimicrobial properties. Such research highlights the potential of triazine derivatives in developing new therapeutic agents (Ashour et al., 2012).
Molecular Recognition and Material Science Applications
Poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT) has been studied for its hydrogen bonding capabilities in water, demonstrating efficient binding to pyrimidine derivatives and nucleic acid bases, which underscores the potential applications of triazine derivatives in molecular recognition and material science. Such compounds could serve as building blocks for developing new materials with specific interaction capabilities with biological molecules (Asanuma et al., 1998).
properties
IUPAC Name |
1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-5-7-9-22-15-17-13-12(21(15)10-11(3)18-22)14(23)20(8-6-2)16(24)19(13)4/h5,7H,6,8-10H2,1-4H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIODYZHKKJRDDI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC=CC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3C/C=C/C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
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